5-Aminophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
phthalazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXASUUHIFCTEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459346 | |
| Record name | 5-Aminophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102072-84-4 | |
| Record name | 5-Aminophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phthalazin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Aminophthalazine and Its Derivatives
Palladium-Catalyzed C-N Bond Formation (Buchwald–Hartwig-Type Reactions)
Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, has become an indispensable tool for the synthesis of aryl amines. researchgate.netnih.govlibretexts.orgwikipedia.org This reaction's power lies in its ability to form carbon-nitrogen bonds with high efficiency and broad substrate scope, which is particularly valuable for creating aminophthalazine derivatives. researchgate.netwikipedia.orgrsc.org The development of specialized biaryl phosphine (B1218219) ligands has been crucial to its success, enabling reactions under milder conditions and with greater functional group tolerance. mit.edusigmaaldrich.com
A robust and effective strategy for synthesizing aminophthalazinones involves the direct palladium-catalyzed amination of halogenated phthalazinone precursors, most commonly 4-bromophthalazinones. researchgate.netresearchgate.netnih.gov This approach provides a direct route to introduce a wide variety of amino groups onto the phthalazinone skeleton. nih.gov
The general methodology starts with the bromination of a 2-substituted phthalazin-1(2H)-one to create the 4-bromophthalazinone intermediate. This intermediate is then subjected to a Buchwald-Hartwig reaction with a primary or secondary amine. nih.gov The reaction typically employs a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a specialized phosphine ligand like Xantphos, and a base, commonly sodium tert-butoxide (NaOtBu). researchgate.net This process has been used to successfully synthesize a range of 4-amino- and 4-polyaminophthalazinones in good yields. researchgate.netnih.gov The reaction demonstrates broad applicability with aliphatic, benzylic, cyclic, and even polyamines. nih.gov
Table 1: Buchwald-Hartwig Amination of 4-Bromophthalazinones
| Amine Substrate | Product | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrolidine | 4-(Pyrrolidin-1-yl)phthalazinone derivative | Pd₂(dba)₃ / Xantphos | 94 | nih.gov |
| Piperidine | 4-(Piperidin-1-yl)phthalazinone derivative | Pd₂(dba)₃ / Xantphos | 96 | nih.gov |
| Benzylamine | 4-(Benzylamino)phthalazinone derivative | Pd₂(dba)₃ / Xantphos | 93 | nih.gov |
| N-Phenylpyridin-2-amine | 4-(Phenyl(pyridin-2-yl)amino)phthalazinone derivative | Pd₂(dba)₃ / Xantphos | Lower yields noted | nih.gov |
| N¹,N¹,N²-Trimethylethane-1,2-diamine | 4-((2-(Dimethylamino)ethyl)(methyl)amino)phthalazinone derivative | Pd₂(dba)₃ / Xantphos | 89 | nih.gov |
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between organoboranes and halides, is a cornerstone of modern synthesis. libretexts.orgtcichemicals.com While it does not form the C-N bond directly, it is a powerful tool for the derivatization of the aminophthalazine scaffold. nih.gov
A common strategy involves a two-step sequence. First, a dihalogenated phthalazine (B143731), such as 1,4-dichlorophthalazine, is reacted with an aniline (B41778) derivative in a nucleophilic substitution reaction to form a mono-amino, mono-chloro intermediate. nih.gov This intermediate then undergoes a Suzuki-Miyaura coupling with a variety of boronic acids. This second step introduces diverse aryl or heteroaryl substituents at the remaining halogenated position, leading to a library of structurally varied aminophthalazine analogs. nih.gov The reaction is typically catalyzed by a palladium complex like bis(triphenylphosphine)palladium(II) dichloride in the presence of a base such as potassium carbonate. nih.gov This sequential approach highlights the synergy between different catalytic methods to achieve complex molecular architectures.
Table 2: Suzuki-Miyaura Coupling for Aminophthalazine Derivatization
| Intermediate | Boronic Acid Coupling Partner | Catalyst System | Final Product | Reference |
|---|---|---|---|---|
| (4-Chlorophthalazin-1-yl)(p-tolyl)amine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | N-(p-Tolyl)-4-phenylphthalazin-1-amine | nih.gov |
| (4-Chlorophthalazin-1-yl)(p-tolyl)amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | 4-(4-Methoxyphenyl)-N-(p-tolyl)phthalazin-1-amine | nih.gov |
| (4-Chlorophthalazin-1-yl)(p-tolyl)amine | Thiophen-2-ylboronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | 4-(Thiophen-2-yl)-N-(p-tolyl)phthalazin-1-amine | nih.gov |
| (4-Chlorophthalazin-1-yl)(4-methoxyphenyl)amine | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | N-(4-Methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)phthalazin-1-amine | nih.gov |
Microwave-Assisted Synthetic Routes for Polyfunctionalized Phthalazines
Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgtsijournals.com This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. organic-chemistry.org
The synthesis of polyfunctionalized phthalazine derivatives has been shown to benefit greatly from controlled microwave heating. researchgate.netnih.gov Efficient one-pot syntheses have been developed that allow for the construction of complex phthalazine systems from various precursors in high yields. researchgate.netnih.gov For example, reacting ethyl 1-aryl-5-cyano-1,6-dihydro-4-methyl-6-oxo-3-pyridazine-carboxylates with cinnamonitrile (B126248) derivatives under microwave irradiation provides a facile route to polyfunctionally substituted phthalazines. researchgate.net Another green chemistry approach involves the cyclocondensation of hydrazines with alkyl dihalides in an aqueous medium under microwave irradiation, eliminating the need for expensive catalysts and organic solvents to produce phthalazine derivatives. organic-chemistry.orgresearchgate.net
Ultrasonication-Enhanced Synthesis Protocols for Aminophthalazines
The use of ultrasound irradiation, or sonication, is another energy-based method that can significantly enhance the efficiency of chemical reactions. hielscher.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. mdpi.com
This technique has been successfully applied to the synthesis of aminophthalazine derivatives. researchgate.net For instance, the preparation of various fluorinated 1-phthalazinamine (B18529) derivatives using ultrasonication has been reported as more efficient than conventional heating methods, providing better product yields and simplifying reaction handling. researchgate.netresearchgate.net Furthermore, ultrasound has been used to promote multicomponent reactions for the synthesis of related heterocyclic scaffolds, demonstrating its utility in creating complex molecules under milder conditions and in shorter timeframes. aablocks.com The combination of microfluidic devices with ultrasound has also been explored for producing nanoparticles, a technique that could be adapted for the controlled synthesis of liposomal drug delivery systems containing aminophthalazine-based compounds. nih.gov
Multicomponent Reactions in Aminophthalazine Derivatization
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials. pharmaxchange.infoorganic-chemistry.org This approach is prized for its high atom economy, step efficiency, and its ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. organic-chemistry.orgresearchgate.net
MCRs provide a powerful platform for the derivatization of the aminophthalazine core. A notable example is a three-component reaction that combines an aminophthalazine derivative, an aldehyde, and triphenyl phosphite. ekb.egekb.eg This reaction, catalyzed by a Lewis acid such as lithium perchlorate (B79767), yields novel α-aminophosphonate compounds, effectively merging the aminophthalazine scaffold with a phosphonate (B1237965) moiety in a single, efficient step. ekb.egekb.eg The use of MCRs is a key strategy for exploring new chemical space and developing novel derivatives with potentially enhanced biological activities. researchgate.netnih.gov
Synthesis of Hybrid Scaffolds Incorporating Aminophthalazine Moieties
The concept of creating hybrid molecules involves covalently linking two or more distinct pharmacophores to produce a single chemical entity. The goal is to achieve a synergistic effect, where the hybrid compound exhibits enhanced activity or a novel biological profile compared to its individual components. researchgate.net
The synthesis of hybrid scaffolds incorporating aminophthalazine is an active area of research. A prime example is the creation of phthalazine-aminophosphonate hybrids via the multicomponent reaction described previously. ekb.egekb.eg By combining the biologically active aminophthalazine scaffold with the aminophosphonate moiety, which is known as a bioisostere of amino acids, researchers aim to develop novel compounds with unique therapeutic potential. ekb.eg The synthesis involves reacting a 1-aminophthalazine derivative with an aldehyde and triphenyl phosphite, demonstrating a straightforward method for generating these complex hybrid structures. ekb.egekb.eg This modular approach allows for systematic variation of all three components to fine-tune the properties of the final hybrid molecule.
Phthalazine-Aminophosphonate Hybrids
The synthesis of novel α-aminophosphonate derivatives incorporating a phthalazine nucleus involves a multi-step approach, beginning with the preparation of a key intermediate, 1-chloro-4-(4'-methoxyphenyl)phthalazine. ekb.eg This intermediate is synthesized by the chlorination of 4-(4-methoxyphenyl)phthalazin-1(2H)-one using phosphorus oxychloride (POCl3) under reflux conditions. ekb.eg
Following the preparation of the chloro-phthalazine compound, the subsequent step involves the synthesis of 1-aminophthalazine derivatives. ekb.egekb.eg This is achieved by reacting the 1-chloro-4-(4'-methoxyphenyl)phthalazine with various diamines. For instance, reaction with 1,2-phenylenediamine or 1,3-phenylenediamine is carried out in dimethylformamide (DMF), while reactions with ethylenediamine (B42938) or 1,4-diaminobutane (B46682) are performed in ethanol (B145695). ekb.egekb.egscinito.ai These reactions are typically refluxed for several hours in the presence of a base like triethylamine (B128534) (Et3N) to yield the corresponding 1-aminophthalazine derivatives. ekb.eg
The final stage is the one-pot synthesis of the target α-aminophosphonate compounds. ekb.egekb.eg This reaction combines a 1-aminophthalazine derivative, an appropriate aldehyde (such as p-tolualdehyde or benzaldehyde), and triphenyl phosphite. ekb.egekb.eg The reaction is catalyzed by a Lewis acid, specifically lithium perchlorate (LiClO4), and is stirred in a solvent like methylene (B1212753) chloride for an extended period, often around 48 hours, to produce the desired phthalazine-aminophosphonate hybrids in good yields. ekb.eg
Table 1: Synthesis of Phthalazine-Aminophosphonate Hybrids
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-(4-methoxyphenyl)phthalazin-1(2H)-one | POCl3, reflux | 1-chloro-4-(4'-methoxyphenyl)phthalazine |
| 2 | 1-chloro-4-(4'-methoxyphenyl)phthalazine | 1,2-phenylenediamine, DMF, Et3N, reflux | N1-(4-(4-methoxyphenyl)phthalazin-1-yl)benzene-1,2-diamine |
| 2 | 1-chloro-4-(4'-methoxyphenyl)phthalazine | Ethylenediamine, Ethanol, Et3N, reflux | N1-(4-(4-methoxyphenyl)phthalazin-1-yl)ethane-1,2-diamine |
| 3 | 1-Aminophthalazine derivative | Aldehyde, Triphenyl phosphite, LiClO4, Methylene chloride, stir | α-Aminophosphonate hybrid |
Hydrazinylphthalazine Derivatives
Hydrazinylphthalazine derivatives are another important class of compounds synthesized from chloro-phthalazine precursors. The core of this synthesis involves the nucleophilic substitution of a chlorine atom with a hydrazine (B178648) group.
One common method starts with 1,4-dichlorophthalazine. ekb.eg Treating this compound with hydrazine hydrate (B1144303) at room temperature in ethanol results in the formation of 1-chloro-4-hydrazinylphthalazine. ekb.eg This intermediate is a versatile building block for further derivatization. ekb.eg
Alternatively, a monosubstituted chlorophthalazine can be used. For example, 1-chloro-4-(4-phenoxyphenyl)phthalazine reacts with hydrazine hydrate in ethanol to afford 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine. derpharmachemica.comscilit.com The successful synthesis of this product was confirmed by spectral data, which showed characteristic signals for the NH2 and NH groups. derpharmachemica.com
Further derivatization of the hydrazinyl group is a common strategy to create a library of related compounds. The condensation reaction of a hydrazinylphthalazine with various aldehydes or ketones can yield Schiff base derivatives. scirp.org For instance, new Schiff bases have been synthesized from the reaction of hydralazine (B1673433) hydrochloride (1-hydrazinylphthalazine hydrochloride) with specific ketones like 1-(pyridin-3-yl)ethan-1-one. scirp.org These reactions expand the structural diversity of the hydrazinylphthalazine scaffold. scirp.org
Table 2: Synthesis of Hydrazinylphthalazine Derivatives
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| 1,4-Dichlorophthalazine | Hydrazine hydrate, Ethanol, Room temperature | 1-Chloro-4-hydrazinylphthalazine |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Hydrazine hydrate, Ethanol | 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine |
| Hydralazine hydrochloride | 1-(pyridin-3-yl)ethan-1-one, condensation reaction | (E)-1-(Phthalazin-1-yl)-1-[(pyridin-3-yl)ethylidene]hydralazine (Schiff Base) |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 5-Aminophthalazine |
| 1-chloro-4-(4'-methoxyphenyl)phthalazine |
| 4-(4-methoxyphenyl)phthalazin-1(2H)-one |
| Phosphorus oxychloride |
| 1,2-phenylenediamine |
| 1,3-phenylenediamine |
| Dimethylformamide (DMF) |
| Ethylenediamine |
| 1,4-diaminobutane |
| Ethanol |
| Triethylamine (Et3N) |
| p-tolualdehyde |
| Benzaldehyde |
| Triphenyl phosphite |
| Lithium perchlorate (LiClO4) |
| Methylene chloride |
| N1-(4-(4-methoxyphenyl)phthalazin-1-yl)benzene-1,2-diamine |
| N1-(4-(4-methoxyphenyl)phthalazin-1-yl)ethane-1,2-diamine |
| 1,4-Dichlorophthalazine |
| Hydrazine hydrate |
| 1-Chloro-4-hydrazinylphthalazine |
| 1-chloro-4-(4-phenoxyphenyl)phthalazine |
| 1-hydrazinyl-4-(4-phenoxyphenyl)phthalazine |
| Hydralazine hydrochloride |
| 1-(pyridin-3-yl)ethan-1-one |
Reaction Mechanisms and Chemical Transformations
Electrochemical Oxidation Pathways of Phthalazine (B143731) Derivatives
The electrochemical oxidation of phthalazine derivatives, such as 2,3-dihydrophthalazine-1,4-dione (DHP), serves as a key process for generating reactive intermediates. researchgate.netias.ac.in Studies using cyclic voltammetry and controlled-potential coulometry show that DHP undergoes a quasi-reversible two-electron oxidation to form phthalazine-1,4-dione (PTD). ias.ac.inrhhz.net This electrochemically generated PTD is a highly reactive species due to the presence of both carbonyl and azo groups, making it susceptible to subsequent chemical reactions. ias.ac.in
The electrochemical oxidation of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) is a cornerstone of its well-known chemiluminescence. This process leads to the formation of the corresponding oxidized species, 5-aminophthalazine-1,4-dione (B12356789) (often referred to as the luminol endoperoxide or azaquinone). researchgate.netacs.org This intermediate is generated through an initial oxidation step. researchgate.net The electrochemical oxidation of related phthalazine structures, like 2,3-dihydrophthalazine-1,4-dione (DHP), provides a model for this transformation. DHP is oxidized to phthalazine-1,4-dione (PTD), which is unstable and readily reacts with nucleophiles in an EC (electrochemical-chemical) mechanism. researchgate.netrhhz.netresearchgate.net For example, electrogenerated PTD can undergo a Michael-type addition reaction with nucleophiles like indole (B1671886) derivatives or arylsulfinic acids. researchgate.netrhhz.netresearchgate.net In aqueous solutions, PTD can also participate in an oxidative ring cleavage (ORC) reaction to yield phthalic acid. ias.ac.in
The stability and reaction pathway of the generated dione (B5365651) are highly dependent on the solvent system. In aprotic non-aqueous solvents like acetonitrile, the rate of secondary reactions such as ring cleavage is significantly slower and often unobservable on the timescale of cyclic voltammetry. ias.ac.in
| Precursor | Oxidation Product | Subsequent Reaction Type | Ref. |
| 2,3-dihydrophthalazine-1,4-dione (DHP) | Phthalazine-1,4-dione (PTD) | Michael Addition | researchgate.netrhhz.net |
| 2,3-dihydrophthalazine-1,4-dione (DHP) | Phthalazine-1,4-dione (PTD) | Oxidative Ring Cleavage | ias.ac.in |
| 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol) | This compound-1,4-dione | Chemiluminescence | researchgate.netacs.org |
The oxidation of many chemical compounds, including those with structures analogous to this compound, can proceed through the formation of potentially toxic free radical intermediates. nih.gov In the electrochemical oxidation of 5-hydroxytryptophan, an initial 1e-, 1H+ reaction generates a radical intermediate which can then either dimerize or undergo further oxidation to a quinoneimine. nih.gov
Similarly, the one-electron oxidation of luminol produces a luminol radical. acs.org This radical species is a key intermediate in the pathway to chemiluminescence. Further reactions of these radical intermediates are complex. They can be involved in dimerization or further oxidation steps. nih.gov The generation of radical intermediates from foreign compounds can be facilitated by biological systems, such as the oxidants produced by the neutrophil myeloperoxidase system, which have been shown to produce radicals from compounds like chlorpromazine (B137089) and aminopyrine. nih.gov The study of di-heme systems also reveals that oxidation can lead to the formation of stable dication diradical intermediates, where extensive π-conjugation through a bridging group plays a crucial role in their stabilization and electronic communication. rsc.org
Ligand Exchange Dynamics in Organometallic Complexes
The coordination of phthalazine derivatives to metal centers creates organometallic complexes with dynamic behaviors, including ligand exchange. whiterose.ac.ukrsc.org These dynamic processes are fundamental to their potential applications in catalysis and materials science. ru.nl The exchange can involve the complete dissociation of the ligand or more subtle intramolecular rearrangements. whiterose.ac.ukrsc.org
In organometallic complexes where phthalazine binds through a single nitrogen atom, the ligand can undergo dynamic exchange processes. whiterose.ac.ukrsc.org One such process is a haptotropic shift, also referred to as a 1,2-metallotropic shift, where the metal center migrates from one nitrogen atom to the adjacent one within the same ligand. whiterose.ac.ukrsc.orgacs.org This interchange of binding sites can be observed using techniques like EXSY (Exchange Spectroscopy) NMR. whiterose.ac.ukrsc.org
For instance, in iridium complexes of the type [Ir(COD)(IMes)(phth)]Cl (where phth = phthalazine), a haptotropic shift that interchanges the coordinated and uncoordinated nitrogen atoms has been documented. whiterose.ac.ukrsc.org The rate of this shift is temperature-dependent and can be quantified by NMR studies. whiterose.ac.ukrsc.org In addition to haptotropic shifts, full ligand dissociation can also occur, where the phthalazine ligand completely detaches from the metal center and exchanges with free ligands in the solution. whiterose.ac.ukrsc.org
The conformation of the phthalazine ligand within the complex is also a critical factor. researchgate.net In some phosphodiesterase (PDE IV) inhibitors, the conformation of heterocyclic rings linked to the phthalazine core is crucial for biological activity, with planar and rigid conformations favoring inhibition. researchgate.net In dirhodium complexes bridged by phthalazine-based phosphine (B1218219) ligands, the six-membered phthalazine ring influences the distance and bonding interactions between the metal centers. acs.org The five-membered Rh-N-C-C-P ring in these structures often adopts an envelope-like conformation. acs.org
| Complex Type | Dynamic Process | Analytical Method | Finding | Ref. |
| [Ir(COD)(IMes)(phth)]Cl | Haptotropic Shift | EXSY NMR | Interchange of N-donor atoms | whiterose.ac.ukrsc.org |
| [Ir(H)2(IMes)(phth)3]Cl | Full Ligand Dissociation | EXSY NMR | Reversible exchange with free ligand pool | whiterose.ac.ukrsc.org |
| Dimeric Rhodium Complexes | Conformational Analysis | X-ray Crystallography | Envelope-like conformation of metallacycle | acs.org |
The rates of both haptotropic shifts and full ligand dissociation are influenced by a combination of steric and electronic factors. whiterose.ac.ukrsc.org The basicity of the ligand, often quantified by its pKa value, is a key electronic parameter. rsc.org Generally, a more basic ligand forms a stronger bond with the metal center. However, steric interactions can counteract this effect. rsc.org
In a comparative study of iridium complexes with pyridazine (B1198779) and phthalazine, it was found that although phthalazine is more basic than pyridazine, ground-state steric effects control the Ir-N bond strength. rsc.org The bulkier phthalazine ligand experiences greater steric hindrance, which can influence the activation parameters (enthalpy and entropy of activation) for both the haptotropic shift and ligand dissociation. rsc.org For the haptotropic shift in [Ir(COD)(IMes)(L)]Cl complexes, the enthalpy of activation was found to be lower for the phthalazine ligand compared to pyridazine, which was attributed to steric interactions affecting the transition state. rsc.org
In ruthenium(II) bis-phenanthroline complexes, the photodissociation of a phthalazine co-ligand was found to be slower than that of an isoquinoline (B145761) ligand. unigoa.ac.in This difference was attributed to electronic factors, specifically a larger energy gap between the metal-to-ligand charge transfer (MLCT) excited state and the dissociative metal-centered (MC) state for the phthalazine complex, making ligand loss less favorable. unigoa.ac.in Similarly, in platinum(II) complexes, steric hindrance from methyl groups on a bridging pyrazine (B50134) ligand was shown to slow down substitution reactions at the metal center. mku.ac.ke
Catalytic Activity and Mechanisms
Phthalazine derivatives, including this compound, are components of systems with significant catalytic activity. The mechanisms often involve the phthalazine moiety either as part of a ligand that modulates the properties of a metallic catalyst or as a substrate in a catalytic transformation. beilstein-journals.orgwhiterose.ac.uk Catalytic mechanisms can involve several fundamental steps, such as bringing reactants into close proximity, forming temporary covalent bonds (covalent catalysis), or mediating proton transfer (acid-base catalysis). jackwestin.com
Studies on palladium-catalyzed amination reactions have demonstrated the synthesis of aminophthalazinones from 4-bromophthalazinones. beilstein-journals.org The proposed catalytic cycle involves the palladium catalyst, a base, and a phosphine ligand, proceeding through standard steps of oxidative addition, ligand exchange, and reductive elimination. beilstein-journals.org
In a different application, iridium complexes containing phthalazine have been used as catalysts for Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique. whiterose.ac.ukrsc.org This process involves the reversible exchange of the substrate (e.g., phthalazine) and parahydrogen at the iridium center, transferring the spin order from parahydrogen to the substrate to dramatically enhance its NMR signal. whiterose.ac.ukrsc.org Notably, studies have confirmed that this compound can be successfully hyperpolarized using this catalytic method, indicating that functionalization of the remote ring does not hinder its participation in the catalytic cycle. rsc.orgwhiterose.ac.uk
Furthermore, 1-aminophthalazine derivatives have been utilized as one of the three components in a Lewis acid-catalyzed one-pot reaction to synthesize novel α-aminophosphonate compounds, showcasing the utility of the aminophthalazine scaffold in multicomponent catalytic reactions. ekb.eg
| Catalytic Process | Role of Phthalazine Derivative | Catalyst System | Mechanism Type | Ref. |
| Buchwald-Hartwig Amination | Reactant (4-bromophthalazinone) | Palladium/Phosphine Ligand | Organometallic Catalytic Cycle | beilstein-journals.org |
| SABRE Hyperpolarization | Substrate (this compound) | [Ir(H)2(IMes)(phth)3]Cl | Transfer of Magnetization | rsc.orgwhiterose.ac.uk |
| α-Aminophosphonate Synthesis | Reactant (1-aminophthalazine derivative) | LiClO4 | Lewis Acid Catalysis | ekb.eg |
Chemiluminescence Mechanisms Involving this compound-1,4-dione
This compound-1,4-dione, commonly known as luminol, is a derivative of this compound famous for exhibiting strong chemiluminescence. diva-portal.orgwikipedia.org This light-emitting reaction is the basis for its widespread use, from forensic science to biological assays. diva-portal.org
The mechanism of luminol chemiluminescence is a multi-step process that generates the light-emitting species. diva-portal.orgwikipedia.org The reaction begins with the deprotonation of luminol in a basic medium to form an anion. wikipedia.org This anion is then oxidized by an agent like hydrogen peroxide, often catalyzed by metal ions (like the iron in hemoglobin) or enzymes (like horseradish peroxidase). wikipedia.orgnih.govlibretexts.org
This oxidation leads to the formation of an unstable peroxide intermediate. diva-portal.orglibretexts.org The key step involves the decomposition of this intermediate, which includes the elimination of a molecule of nitrogen (N₂). diva-portal.org The energy released during this decomposition is channeled to produce the final product, the 3-aminophthalate (B1234034) dianion, in an electronically excited singlet state (S1). diva-portal.orgwikipedia.orgnih.gov It is the radiative decay of this excited 3-aminophthalate to its lower energy ground state that results in the emission of a photon of light, typically with a maximum wavelength of around 425 nm. wikipedia.orglibretexts.orgukessays.com This process, where a chemical reaction directly produces an excited state, is the definition of chemiluminescence and distinguishes it from fluorescence, where the excited state is created by the absorption of light. nih.govwikipedia.org
The luminol chemiluminescence reaction is intrinsically linked to the presence of oxidizing agents, making it a highly sensitive method for the detection of various Reactive Oxygen Species (ROS). nih.govbmglabtech.comresearchgate.net ROS are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). bmglabtech.comtandfonline.comnih.gov
Luminol-based assays are frequently used in biological systems to measure ROS production. nih.govnih.govjove.com The intensity of the light emitted is proportional to the rate of ROS generation. nih.gov For example, the reaction can be used for the real-time detection of H₂O₂ produced by cells or isolated mitochondria, often using horseradish peroxidase (HRP) as a catalyst to enhance specificity and sensitivity. nih.gov
Different ROS can contribute to the luminol reaction. While the system is often used for H₂O₂ detection, the superoxide radical (O₂⁻) is also a dominant excitation partner for luminol. researchgate.net By using specific enzymes or scavengers that interact with particular ROS, the contribution of each species can be inferred. nih.govnih.gov For example, the addition of superoxide dismutase (SOD), which converts superoxide to H₂O₂, can help distinguish between the roles of these two ROS in a given system. nih.govnih.gov Since luminol can permeate cell membranes, it can be used to detect both intracellular and extracellular ROS. tandfonline.comnih.gov This capability makes luminol-dependent chemiluminescence a powerful tool for studying oxidative stress and redox signaling in various biological contexts. nih.govtandfonline.com
| Detected ROS | Typical Catalyst/Conditions | Notes | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Horseradish Peroxidase (HRP), Myeloperoxidase | A highly sensitive assay for extracellular and diffused H₂O₂. | nih.gov |
| Superoxide Anion (O₂⁻) | Peroxidase-dependent systems | Considered a dominant excitation partner for luminol. | researchgate.netnih.gov |
| Hydroxyl Radical (•OH) | Inhibited by scavengers like mannitol (B672) or uric acid. | Contributes to overall chemiluminescence in some systems. | nih.gov |
| General ROS | Alkaline conditions, metal catalysts (e.g., Fe²⁺/Fe³⁺) | Luminol reacts with a variety of ROS, allowing for total ROS measurement. | researchgate.nettandfonline.com |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Aminophthalazine in solution. A variety of sophisticated NMR experiments are employed to gain a comprehensive understanding of its chemical environment.
One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals and understanding the connectivity within the this compound molecule. weebly.com
Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would reveal correlations between neighboring aromatic protons, aiding in the assignment of the complex splitting patterns observed in the ¹H NMR spectrum.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals directly with the carbon atoms to which they are attached. researchgate.net This is crucial for assigning the ¹³C NMR spectrum of this compound, where signals for carbons with attached protons can be definitively identified.
Nuclear Overhauser Effect (nOe) Spectroscopy: nOe experiments provide information about the spatial proximity of nuclei. For this compound, nOe can help to confirm the regiochemistry by observing through-space interactions between the amino group protons and adjacent protons on the phthalazine (B143731) ring. In studies involving metal complexes of phthalazine derivatives, 2D nOe spectra have been used to observe the switching of nitrogen binding sites. rsc.org
Exchange SpectroscopY (EXSY): EXSY is used to study chemical exchange processes. rsc.org In the context of this compound, particularly when it is part of a dynamic system like a metal complex, EXSY can monitor processes such as ligand dissociation or conformational changes. rsc.org
Table 1: Application of 2D NMR Techniques to this compound
| Technique | Information Gained | Relevance to this compound Structure |
|---|---|---|
| COSY | ¹H-¹H correlations through bonds | Assigns neighboring protons on the aromatic rings. |
| HSQC | ¹H-¹³C one-bond correlations | Directly links protons to their attached carbons for unambiguous ¹³C assignment. |
| HMBC | ¹H-¹³C long-range correlations | Confirms the connectivity of the fused ring system and the position of the amino group. |
| nOe | Through-space ¹H-¹H correlations | Provides evidence for the spatial arrangement of atoms, confirming substituent placement. |
| EXSY | Chemical exchange processes | Studies dynamic behavior, such as ligand exchange when complexed to a metal. rsc.orgrsc.org |
Hyperpolarization techniques dramatically increase the sensitivity of NMR spectroscopy, enabling the detection of low-concentration species and the rapid acquisition of spectra. mdpi.commdpi.com These methods are particularly relevant for studying the behavior of molecules like this compound in complex environments.
Para-Hydrogen Induced Polarization (PHIP): PHIP utilizes the spin order of parahydrogen (a spin isomer of H₂) to enhance NMR signals. rptu.denih.gov While direct hydrogenation of this compound is not typical, PHIP can be used to study reactions where a precursor to this compound or a related derivative is hydrogenated. nih.gov
Signal Amplification by Reversible Exchange (SABRE): SABRE is a non-hydrogenative technique that transfers polarization from parahydrogen to a substrate via a metal complex without chemically altering the substrate. nih.govwhiterose.ac.uk This method is particularly well-suited for nitrogen-containing heterocycles. Research has shown that phthalazine can be hyperpolarized using SABRE with an iridium catalyst. rsc.orgrsc.org The technique has been successfully applied to this compound, achieving significant signal enhancements. rsc.orgscispace.comwhiterose.ac.uk This opens the door for its potential use as a hyperpolarized contrast agent in magnetic resonance imaging (MRI). The efficiency of SABRE depends on the reversible exchange of the substrate at the metal center. whiterose.ac.uk
Table 2: Hyperpolarization Techniques and their Relevance to this compound
| Technique | Principle | Application to this compound |
|---|---|---|
| PHIP | Signal enhancement via hydrogenation with parahydrogen. rptu.de | Potentially applicable to the study of synthetic routes involving hydrogenation. |
| SABRE | Signal enhancement via reversible exchange with a catalyst and parahydrogen. nih.gov | Demonstrated to successfully hyperpolarize this compound, enabling highly sensitive NMR detection and potential for in vivo imaging. rsc.orgscispace.comwhiterose.ac.uk |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. pensoft.neteurl-pesticides.eu For this compound (C₈H₇N₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized batch or an unknown sample. waters.com Techniques like electrospray ionization (ESI) are often coupled with HRMS for the analysis of polar molecules like this compound. acs.org
Liquid Injection Field Desorption Ionization (LIFDI) is a very soft ionization technique that is particularly useful for analyzing thermally sensitive or reactive compounds that are difficult to ionize by other methods. thermofisher.comuni-heidelberg.delinden-cms.de It typically generates the molecular ion (M⁺•) with minimal fragmentation. linden-cms.decaltech.edu While ESI-HRMS is generally sufficient for a stable molecule like this compound, LIFDI-MS could be employed in specific research contexts, such as the analysis of air-sensitive organometallic complexes containing this compound as a ligand, where preserving the intact complex for mass analysis is crucial. whiterose.ac.uk
Vibrational Spectroscopy (IR and Raman Spectroscopy)
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. gatewayanalytical.com For this compound, the IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic ring, and C=C and C=N stretching vibrations within the heterocyclic ring system (typically in the 1400-1650 cm⁻¹ region). The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule's structure. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. gatewayanalytical.com It is often complementary to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. up.ac.za For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar aromatic rings. mt.com
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Activity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=C/C=N Ring Stretches | 1400 - 1650 | Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
| Aromatic Ring Bending | < 1000 | Medium-Strong |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Phthalazine |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
Single-crystal X-ray Diffraction (XRD) is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comkoreascience.kr This non-destructive technique provides detailed information on bond lengths, bond angles, and unit cell dimensions, which are fundamental to understanding a compound's chemical and physical properties. mdpi.com The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. mdpi.comkoreascience.kr The interaction of X-rays with the crystal's electron density produces a unique pattern of reflections based on Bragg's Law, which, when analyzed, yields a detailed model of the molecular structure. mdpi.com
While the specific single-crystal structure of the parent this compound is not widely reported in publicly available literature, XRD studies have been successfully conducted on its derivatives, providing insight into the phthalazine framework. For instance, the crystal structure of 1,4-di-(2'-pyridyl)aminophthalazine, a related compound, has been determined. Single crystals were obtained by recrystallization from toluene, and the structure was solved, revealing key crystallographic parameters. researchgate.net
The data obtained from such an analysis is comprehensive, as illustrated by the example of 1,4-di-(2'-pyridyl)aminophthalazine.
Interactive Table: Crystallographic Data for 1,4-di-(2'-pyridyl)aminophthalazine researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₁₄N₆ |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 (No. 14) |
| a (Å) | 15.1420(1) |
| b (Å) | 11.3731(9) |
| c (Å) | 8.8933(4) |
| β (°) | 96.641(5) |
| Volume (ų) | 1521.3 |
| Z (formula units/cell) | 4 |
| Temperature (K) | 298 |
This table presents crystallographic data for the derivative compound 1,4-di-(2'-pyridyl)aminophthalazine as an illustrative example of the type of information obtained from a single-crystal XRD study.
UV-Visible Spectroscopy for Reaction Kinetics Monitoring
UV-Visible (UV-Vis) spectroscopy is a powerful and widely used technique for studying the rates of chemical reactions. The method is based on the principle that many molecules absorb light in the UV and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a specific wavelength over time, one can directly follow the change in concentration of a reactant or product and thereby determine the reaction kinetics.
A prominent application of this principle is found in the study of the chemiluminescence (CL) of luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione), a compound structurally related to this compound. The oxidation of luminol, often catalyzed by agents like horseradish peroxidase (HRP) or metal complexes, produces an electronically excited intermediate, 3-aminophthalate (B1234034), which emits a characteristic blue light at approximately 425 nm as it relaxes to the ground state. nju.edu.cnacs.org
UV-Vis spectrophotometry can be employed to monitor the kinetics of this light-emitting reaction. The typical kinetic profile of a luminol CL reaction shows a rapid increase in light intensity to a maximum, followed by a decay over time as the reactants are consumed. nih.gov The rate of this process is highly dependent on factors such as the concentration of luminol, the oxidant (e.g., hydrogen peroxide), the catalyst, and the pH of the solution. nju.edu.cnnih.gov For example, studies have shown that the CL intensity increases with higher concentrations of luminol and certain catalysts. nih.gov The reaction is often very fast, with the peak intensity reached in under a second in some systems. nih.gov
By recording the CL intensity versus time, a kinetic curve is generated. This data allows for the investigation of reaction mechanisms and the quantitative analysis of substances that can enhance or inhibit the chemiluminescence reaction.
Interactive Table: Characteristics of Luminol Chemiluminescence Kinetics
| Parameter | Observation | Source(s) |
| Emitter | 3-Aminophthalate (excited state) | nju.edu.cn |
| Emission Wavelength | ~425 nm (blue light) | acs.org |
| Kinetic Profile | Rapid increase to peak intensity, followed by decay. | nih.gov |
| Reaction Time | Can be very rapid, with peaks occurring in seconds. | nih.gov |
| Influencing Factors | Concentration of luminol, oxidant, catalyst, pH. | nju.edu.cnnih.gov |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT, PM3)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and semi-empirical methods like PM3, have proven to be invaluable tools for understanding the intrinsic properties of 5-Aminophthalazine. sapub.orgscispace.com These computational approaches allow for the investigation of molecular characteristics that are difficult to measure experimentally, providing insights into the molecule's behavior at an electronic level. aspbs.com
Thermodynamic and Kinetic Pathway Analysis
Computational chemistry provides a powerful framework for analyzing the thermodynamic and kinetic aspects of chemical reactions involving this compound. researchgate.netogj.com These studies are crucial for understanding reaction mechanisms, predicting reaction outcomes, and identifying the most favorable reaction pathways. chemrxiv.orgsamipubco.com
Kinetic analysis, on the other hand, is concerned with the rate of a reaction and the energy barriers that must be overcome. samipubco.com By locating the transition state structure and calculating its energy, the activation energy for a reaction can be determined. researchgate.net This information is vital for understanding how quickly a reaction will proceed. nih.gov Computational methods can be used to model the entire reaction coordinate, mapping out the energy landscape from reactants to products and identifying the rate-limiting step. researchgate.netresearchgate.net Such analyses are essential for a comprehensive understanding of reaction mechanisms. nih.gov
For complex biological processes, such as enzyme-catalyzed reactions, computational studies can elucidate the intricate steps involved. ebi.ac.uk For instance, in the context of metabolism by aldehyde oxidase, computational modeling can help to understand the energetics of substrate binding, the formation of intermediates, and the final product release. unito.it While full DFT calculations for entire enzyme systems can be computationally expensive, they can provide critical benchmarks and insights into the fundamental chemical transformations. unito.it
Table 2: Parameters Investigated in Thermodynamic and Kinetic Analysis
| Parameter | Type | Description |
| Enthalpy of Reaction (ΔH) | Thermodynamic | The heat absorbed or released during a reaction at constant pressure. |
| Entropy of Reaction (ΔS) | Thermodynamic | The change in disorder or randomness of a system during a reaction. |
| Gibbs Free Energy of Reaction (ΔG) | Thermodynamic | Determines the spontaneity of a reaction. |
| Activation Energy (Ea) | Kinetic | The minimum energy required to initiate a chemical reaction. |
| Rate Constant (k) | Kinetic | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |
This table outlines key parameters typically studied in thermodynamic and kinetic analyses of chemical reactions as described in the provided sources.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide a dynamic and three-dimensional perspective on how this compound interacts with biological systems, particularly enzymes. rsc.org These methods are instrumental in drug discovery and development, offering insights that complement experimental approaches. researchgate.net
Prediction of Enzyme Selectivity (e.g., Aldehyde Oxidase)
Aldehyde oxidase (AOX) is a key enzyme in the metabolism of many nitrogen-containing heterocyclic compounds. nih.goval-edu.com Predicting whether a compound will be a substrate for AOX is a significant challenge in drug development. nih.gov Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict the binding affinity and orientation of this compound within the active site of AOX. unito.itrsc.org
Molecular docking studies can predict the preferred binding pose of this compound in the enzyme's active site, identifying key interactions with amino acid residues. nih.gov These interactions, which can include hydrogen bonds and hydrophobic contacts, are crucial for substrate recognition and binding. researchgate.net By comparing the docking scores and binding modes of different compounds, researchers can make predictions about their relative affinities for the enzyme. unito.it
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of the protein and the ligand over time. rsc.org These simulations can reveal conformational changes in the enzyme upon substrate binding and help to assess the stability of the ligand-protein complex. rsc.org MD simulations can also shed light on how factors like the flexibility of the enzyme's active site and the presence of solvent molecules can influence substrate binding and reactivity. unito.itrsc.org For example, simulations have shown that the accessibility and dimensions of the AOX active site can vary significantly, which helps to explain the enzyme's broad substrate specificity. unito.it
Structure-Metabolism Relationships
Understanding the relationship between a molecule's structure and its metabolic fate is a cornerstone of medicinal chemistry. nih.gov Computational studies play a pivotal role in establishing these structure-metabolism relationships for compounds like this compound. nih.gov By combining quantum chemical calculations with molecular modeling, researchers can develop predictive models for metabolism. nih.gov
These models often consider both electronic and steric factors. unito.it Electronic properties, such as the electrophilicity of different atoms in the this compound ring system, can be calculated using DFT to identify the most likely sites for metabolic attack by enzymes like AOX. unito.itnih.gov The oxidation catalyzed by AOX involves a nucleophilic attack, so regions of the molecule that are more electron-deficient are often more susceptible to metabolism. al-edu.com
Coordination Chemistry of Aminophthalazines
Complexation with Transition Metal Ions (e.g., Cu(II) ions)
5-Aminophthalazine and its derivatives readily form complexes with a variety of transition metal ions. The nitrogen atoms within the phthalazine (B143731) ring system and the amino group provide excellent donor sites for metal coordination.
Detailed Research Findings:
Studies on aminophthalazinone derivatives, which share the core phthalazine structure, have demonstrated their effective coordination with copper(II) ions. researchgate.net The reaction of these ligands with copper salts leads to the formation of stable complexes. researchgate.net For instance, the synthesis of a copper(II) complex with a 4-(2-(dimethylamino)ethylamino)-2-methylphthalazin-1(2H)-one ligand resulted in a compound with a distorted square pyramidal geometry. beilstein-journals.org In this complex, the Cu(II) center is five-coordinated by three nitrogen atoms from the ligand and two chloride anions. beilstein-journals.org
The complexation of 1,4-di(2′-pyridyl)aminophthalazine with copper(II) salts has been shown to produce binuclear copper systems where the copper atoms are five-coordinate and square pyramidal. cdnsciencepub.comresearchgate.net These complexes can be formed with the ligand in either its neutral or an anionic, deprotonated state. cdnsciencepub.comresearchgate.net Similarly, research on 5-amino-1,10-phenanthroline, another nitrogen-containing heterocyclic amine, has shown its ability to form complexes with a range of divalent transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.org
The interaction between the aminophthalazine moiety and metal ions is not limited to copper. Investigations into the coordination of various N-donor ligands with palladium(II) have also been reported, yielding square planar complexes. researchgate.net
Table 1: Examples of Transition Metal Complexes with Phthalazine Derivatives This table is generated based on data from the referenced articles. The specific ligand "this compound" is included for illustrative purposes, while data for related derivatives is drawn from the literature.
| Metal Ion | Ligand | Observed Geometry | Reference |
|---|---|---|---|
| Cu(II) | 4-(2-(dimethylamino)ethylamino)-2-methylphthalazin-1(2H)-one | Distorted Square Pyramidal | beilstein-journals.org |
| Cu(II) | 1,4-di(2′-pyridyl)aminophthalazine | Square Pyramidal (Binuclear) | cdnsciencepub.comresearchgate.net |
| Fe(II) | 5-amino-1,10-phenanthroline | Octahedral | rsc.org |
| Co(II) | 5-amino-1,10-phenanthroline | Octahedral | rsc.org |
| Ni(II) | 5-amino-1,10-phenanthroline | Octahedral | rsc.org |
| Pd(II) | 1-[2-(ethylamino)ethyl]-3,5-dimethylpyrazole | Square Planar | researchgate.net |
Role of Nitrogen Atoms in Metal Ion Chelation
The nitrogen atoms in the this compound structure are fundamental to its ability to chelate metal ions. The phthalazine ring contains two adjacent nitrogen atoms (a pyridazine-like motif), and the exocyclic amino group provides an additional coordination site. This arrangement allows the molecule to act as a multidentate ligand, binding to a metal center through multiple nitrogen atoms to form stable chelate rings. libretexts.org
Detailed Research Findings:
In complexes of aminophthalazinone derivatives with Cu(II), X-ray structural analysis has confirmed the direct participation of the heterocyclic nitrogen atoms and the nitrogen atoms of appended amino groups in metal coordination. researchgate.netbeilstein-journals.org For example, in a specific Cu(II) complex, the metal ion is bound by the pyridin-2-yl nitrogen atom, the azomethine nitrogen atom, and a tertiary nitrogen atom from an N,N-dimethylaminoethyl group. beilstein-journals.org This demonstrates the ligand's capacity for tridentate coordination through three separate nitrogen donors. beilstein-journals.org
The two adjacent nitrogen atoms of the phthalazine ring itself can act as a binding site for a single metal center or bridge two different metal centers, a common feature in the coordination chemistry of pyridazine (B1198779) and phthalazine ligands. whiterose.ac.ukrsc.org This N-N moiety is a crucial element in the formation of both mononuclear and polynuclear complexes. researchgate.net The amino group at the 5-position further enhances the coordinating ability, allowing for N,N-bidentate or even tridentate chelation, depending on the other substituents and the metal ion's preferred coordination geometry. wikipedia.org This versatility in binding modes, utilizing different combinations of its nitrogen donors, is a hallmark of aminophthalazine's coordination chemistry. beilstein-journals.org
Iridium-Phthalazine Complexes and Their Ligand Binding Properties
Iridium complexes containing phthalazine ligands have been synthesized and studied for their unique chemical properties and potential applications. whiterose.ac.ukrsc.orgrsc.org These complexes often feature iridium in a +1 or +3 oxidation state, coordinated to one or more phthalazine molecules along with other ancillary ligands.
Detailed Research Findings:
The reaction of [Ir(IMes)(COD)Cl] (where IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene and COD = 1,5-cyclooctadiene) with phthalazine results in the formation of the complex [Ir(COD)(IMes)(phth)]Cl. whiterose.ac.ukrsc.orgrsc.org NMR studies have shown that these types of complexes can undergo dynamic processes, including a haptotropic shift where the iridium center moves between the two nitrogen atoms of the phthalazine ligand. whiterose.ac.ukrsc.org
These iridium-phthalazine complexes exhibit notable ligand binding and exchange properties. They can react with dihydrogen (H₂) to form dihydride complexes, which can then undergo further reactions like the hydrogenation of other coordinated ligands. whiterose.ac.ukrsc.orgrsc.org The dissociation of the phthalazine ligand from the iridium center is a key step in certain catalytic processes. whiterose.ac.ukrsc.org The rates of these ligand exchange processes are influenced by both steric interactions and the electronic properties (pKa value) of the phthalazine ligand. whiterose.ac.ukrsc.org For instance, studies comparing pyridazine and phthalazine complexes showed that the Ir-phthalazine bond is weaker than the Ir-pyridazine bond, which affects the activation energy for ligand exchange. rsc.org This has been leveraged in Signal Amplification By Reversible Exchange (SABRE) techniques, where an iridium complex is used to hyperpolarize substrates like this compound. rsc.orgwhiterose.ac.uk
Furthermore, theoretical studies on homoleptic iridium(III) complexes with C^N^N-coordinating ligands, such as 1,4-diphenylphthalazine, have explored their photophysical properties, highlighting the role of the phthalazine moiety in the electronic structure of the complex. acs.orgacs.org
Table 2: Iridium Complexes with Phthalazine Ligands and Their Properties This table is generated based on data from the referenced articles.
| Iridium Precursor | Ligand | Resulting Complex | Key Property / Reaction | Reference |
|---|---|---|---|---|
| [Ir(IMes)(COD)Cl] | Phthalazine (phth) | [Ir(COD)(IMes)(phth)]Cl | Undergoes haptotropic shift | whiterose.ac.ukrsc.orgrsc.org |
| [Ir(COD)(IMes)(phth)]Cl | H₂ | [Ir(H)₂(IMes)(phth)₃]Cl | Ligand dissociation and exchange | whiterose.ac.ukrsc.orgrsc.org |
| SABRE Catalyst | This compound | Hyperpolarized this compound | Transfer of polarisation | rsc.orgwhiterose.ac.uk |
| IrCl₃ | 1,4-diphenylphthalazine | Ir(BPPa)₃ | Electroluminescent | acs.org |
Biological and Pharmacological Research Applications
Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production and Anti-inflammatory Mechanisms
Prostaglandin E2 (PGE2) is a key mediator in processes associated with inflammation and is found to be overexpressed in various tumors, where chronic inflammation is linked to cancer growth. nih.gov The anti-cancer properties of nonsteroidal anti-inflammatory drugs (NSAIDs) are thought to be primarily due to the reduction of PGE2 levels. nih.gov
In this context, a series of aminophthalazine analogs have been synthesized and evaluated for their ability to reduce the production of PGE2 in HCA-7 human adenocarcinoma cells. nih.gov This research identified a novel class of compounds capable of inhibiting PGE2 production. nih.gov A key finding was that the most potent compounds in cellular assays showed minimal to negligible inhibition of cyclooxygenase-2 (COX-2) activity in vitro. nih.gov This suggests that their anti-inflammatory mechanism is distinct from that of traditional NSAIDs, which primarily function by inhibiting COX enzymes. nih.gov
One of the most potent analogs, compound 2xxiv (with R1 = H, R2 = p-CH3O), demonstrated a half-maximal effective concentration (EC50) for PGE2 reduction at 0.02 µM in cells, while exhibiting only 3% inhibition of COX-2 activity at a concentration of 5 µM. nih.gov This separation of PGE2 inhibition from direct COX-2 enzyme inhibition highlights a potentially novel mechanism of action for this class of compounds. nih.gov
Phosphodiesterase (PDE) Inhibition
Phthalazine (B143731) derivatives have been investigated for their ability to inhibit phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular signaling pathways. Inhibition of specific PDEs, such as PDE5, has proven to be a successful strategy for various therapeutic areas.
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov The inhibition of PDE5 blocks this degradation, leading to an accumulation of cGMP in the cell. wikipedia.orgnih.gov This mechanism is central to the therapeutic effects of PDE5 inhibitors.
The process is initiated by nitric oxide (NO), which is released from endothelial cells and nerve endings. nih.govyoutube.com NO activates the enzyme soluble guanylate cyclase, which then converts guanosine triphosphate (GTP) into cGMP. wikipedia.org cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of smooth muscle cells. nih.govyoutube.com By preventing the breakdown of cGMP, PDE5 inhibitors prolong and enhance the smooth muscle relaxation and vasodilatory effects initiated by the NO/cGMP pathway. wikipedia.orgnih.gov PDE5 inhibitors are structurally similar to cGMP and act as competitive inhibitors, binding to the active site of the PDE5 enzyme. nih.gov
The vasodilatory effect of PDE5 inhibition has led to investigations into phthalazine derivatives as potential vasorelaxant agents. nih.govresearchgate.net Several studies have synthesized and tested new phthalazine-based compounds for their ability to relax pre-contracted thoracic rat aorta rings. nih.govnih.gov
In one study, a series of new phthalazine derivatives were synthesized and evaluated for their vasorelaxant activities against nor-adrenaline-induced spasms. nih.gov Seven of the synthesized compounds showed higher activity than the reference drug, prazosin. nih.gov Notably, compound 8d was identified as particularly potent. nih.gov Molecular modeling studies suggested that these compounds could act as α1-adrenergic receptor antagonists, contributing to their vasodilation activities. nih.gov Further research into novel phthalazinone derivatives also identified compounds that achieved nearly total relaxation of the aorta at micromolar concentrations, indicating significant vasorelaxant potential. nih.govresearchgate.net These findings suggest that the phthalazine scaffold is a promising template for the development of new vasodilator drugs. researchgate.net
Anticancer Activity Research
Aminophthalazine derivatives have been a subject of anticancer research, with studies focusing on their cytotoxic effects on various cancer cell lines and the underlying mechanisms of cell death.
The cytotoxic potential of phthalazine derivatives has been evaluated against a panel of human cancer cell lines. Research has demonstrated varied efficacy depending on the specific chemical structure of the derivative and the type of cancer cell. For instance, the chloroform (B151607) fractional extract of Galium verum, a plant containing compounds with structural similarities to synthetic heterocycles, showed cytotoxic effects against HT-29 colon cancer cells at concentrations of 100 and 50 µg/mL. brieflands.com In contrast, a petroleum ether extract of the same plant was cytotoxic to HT-29 cells at all tested concentrations but only affected HepG2 liver cancer cells at a specific concentration of 3.125 µg/mL. brieflands.com
Newly synthesized phthalazine derivatives, including parent compounds and their copper and platinum complexes, have also been tested. nih.gov These compounds were found to be active in inducing cell death in human breast cancer cell lines (MDA-MB-231 and MCF-7), with the MDA-MB-231 line showing greater sensitivity. nih.govwaocp.org
| Cell Line | Compound Type | Observed Effect | Source |
|---|---|---|---|
| HT-29 (Colon Cancer) | Chloroform Fractional Extract | Cytotoxic at 100 and 50 µg/mL | brieflands.com |
| HT-29 (Colon Cancer) | Petroleum Ether Fractional Extract | Cytotoxic at all tested concentrations | brieflands.com |
| HepG2 (Liver Cancer) | Petroleum Ether Fractional Extract | Cytotoxic only at 3.125 µg/mL | brieflands.com |
| MDA-MB-231 (Breast Cancer) | Phthalazine Derivatives (H-1, C-1, P-1) | High sensitivity, inducing up to 60% apoptosis | waocp.org |
| MCF-7 (Breast Cancer) | Phthalazine Derivative (H-1) | Moderate sensitivity, inducing up to 30% apoptosis | waocp.org |
A primary mechanism by which phthalazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies on pancreatic cancer cells (MiaPaCa-2 and Panc-1) treated with a specific aminophthalazine derivative showed a significant increase in the percentage of apoptotic cells without causing necrosis, as confirmed by flow cytometry using Annexin V and 7-AAD staining. researchgate.net
The apoptotic process induced by these compounds involves the activation of caspases, which are key proteases in the apoptotic pathway. Research has demonstrated that treatment with certain derivatives leads to a significant increase in caspase-3/7 activity. researchgate.net In some cancer cell models, such as human oral cancer Ca9-22 cells treated with 5-aminolevulinic acid (a related biological compound), the apoptotic pathway involves the activation of both initiator caspase-8 and caspase-9. nih.gov This suggests that both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis can be triggered. nih.govmdpi.com The activation of these caspases was found to be regulated by upstream signaling pathways involving NF-κB and JNK. nih.gov
Kinase Inhibition (e.g., Aurora-A Kinase, VEGFR2)
Derivatives of the phthalazine nucleus have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Aurora-A Kinase: Phthalazinone pyrazole (B372694) derivatives have been developed as potent and selective inhibitors of Aurora-A kinase, an enzyme that plays a critical role in mitotic progression. nih.govrsc.org Inhibition of this kinase can lead to mitotic arrest and apoptosis in proliferating cells, making it a significant target in oncology research. nih.govrsc.org For instance, a novel class of inhibitors based on a phthalazinone pyrazole scaffold demonstrated high selectivity for Aurora-A over Aurora-B, with good pharmacological profiles and improved oral bioavailability compared to earlier inhibitors like VX-680. nih.govrsc.org One such compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), showed a remarkable inhibitory concentration (IC50) of 71 nM against Aurora-A kinase. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The phthalazine structure is also a key component in the design of inhibitors targeting VEGFR-2, a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.commdpi.com Phthalazine derivatives have shown potent, nanomolar-level inhibitory activity against VEGFR-2. mdpi.comnih.gov Researchers have synthesized and tested various series of these compounds, noting that the phthalazine nucleus is crucial for interacting with key amino acids in the enzyme's binding site. mdpi.com Certain derivatives have exhibited IC50 values in the nanomolar range, demonstrating significant potential in inhibiting VEGFR-2. mdpi.comnih.gov For example, compounds 12b and 13c showed potent VEGFR2 inhibition with IC50 values of 17.8 nM and 19.8 nM, respectively, comparable to the reference drug sorafenib. nih.gov
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) | Aurora-A | 71 nM | nih.gov |
| Compound 2g | VEGFR-2 | 0.148 µM | mdpi.com |
| Compound 4a | VEGFR-2 | 0.196 µM | mdpi.com |
| Compound 12b | VEGFR-2 | 17.8 nM | nih.gov |
| Compound 13c | VEGFR-2 | 19.8 nM | nih.gov |
Inhibition of EGFR and PI3K Isoforms
Epidermal Growth Factor Receptor (EGFR): In addition to VEGFR-2, phthalazine-based compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in cancer therapy. mdpi.comnih.gov EGFR is involved in cell proliferation, differentiation, and survival, and its overexpression is common in various cancers. mdpi.com Studies have revealed that certain phthalazine derivatives can effectively inhibit EGFR kinase activity. For example, compound 12d, a phthalazine-based hydrazide derivative, exhibited potent EGFR inhibition with an IC50 value of 21.4 nM, which was more potent than the reference inhibitor Erlotinib (IC50 = 80 nM). researchgate.netnih.gov Molecular docking studies suggest that the phthalazine nucleus plays a critical role in binding to the EGFR active site. mdpi.com
Phosphoinositide 3-kinase (PI3K) Isoforms: The PI3K signaling pathway is central to cell growth, proliferation, and survival. While the phthalazine scaffold is a versatile core for targeting various kinases, its application as a direct inhibitor of PI3K isoforms is not as extensively documented in the reviewed scientific literature. Research into selective PI3K inhibitors has often focused on other heterocyclic structures, such as aminoacyl-triazine and thiazol-2-amine derivatives. nih.govresearchgate.net These compounds have shown promise in targeting specific PI3K isoforms, like PI3Kβ, which is implicated in cancers with PTEN loss. nih.gov
| Compound | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Compound 12d | EGFR | 21.4 nM | researchgate.netnih.gov |
| Compound 11d | EGFR | 79.6 nM | nih.gov |
| Compound 12c | EGFR | 65.4 nM | nih.gov |
| Erlotinib (Reference) | EGFR | 80.1 nM | nih.gov |
Antimicrobial and Antifungal Efficacy Studies
A significant body of research has been dedicated to evaluating the antimicrobial and antifungal properties of 5-aminophthalazine derivatives. These studies have revealed that modifications to the phthalazine core can yield compounds with broad-spectrum activity against various pathogens. nih.govnih.gov
For example, new derivatives of 5-amino-2,3-dihydrophthalazine-1,4-dione (Luminol) have been synthesized and tested against bacterial and fungal strains. nih.gov Similarly, other research has explored polysubstituted phthalazinones, which have shown notable antifungal activity against clinically important yeasts like Candida and Cryptococcus species, as well as filamentous fungi such as Aspergillus spp. nih.gov One study found that 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. nih.gov
Furthermore, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been synthesized and evaluated for their efficacy against fungal strains like C. albicans and A. fumigatus, and bacteria including B. subtilis, S. aureus, and P. aeruginosa. nih.gov Several of these compounds showed activity comparable to standard reference drugs. nih.gov The introduction of different substituents onto the phthalazine ring system has been shown to modulate the antimicrobial potency of these derivatives. nih.gov
| Derivative Class | Target Pathogens | Observed Activity | Reference |
|---|---|---|---|
| 5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives | Various bacteria and fungi | Demonstrated antimicrobial activity | nih.gov |
| Polysubstituted phthalazinones | Candida spp., Cryptococcus spp., Aspergillus spp., Dermatophytes | Notable antifungal efficacy | nih.gov |
| 1-Chloro-4-arylphthalazine derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Good antibacterial activity | nih.gov |
| 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | C. albicans, A. fumigatus, B. subtilis, S. aureus, P. aeruginosa | Activity comparable to reference antibiotics | nih.gov |
Adenosine (B11128) Receptor Antagonism (e.g., A3 Adenosine Receptor)
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor involved in various physiological processes, and its modulation is a therapeutic strategy for inflammatory diseases and cancer. researchgate.net While numerous compounds have been developed as A3AR antagonists, the phthalazine scaffold is not a prominently reported chemical class for this specific target in the reviewed literature. Research on A3AR antagonists has largely focused on other diverse heterocyclic systems, including:
Flavonoids nih.gov
1,4-Dihydropyridines nih.gov
Triazoloquinazolines nih.govchemrxiv.org
Nucleoside derivatives
These classes of compounds have yielded potent and selective antagonists for the human A3AR, with some advancing into clinical studies. nih.govresearchgate.net
Advanced Bioanalytical Applications
One of the most well-known derivatives of this compound is 5-amino-2,3-dihydrophthalazine-1,4-dione, commonly known as luminol (B1675438). Luminol is a cornerstone luminophore in the field of electrochemiluminescence (ECL) due to its high ECL efficiency. mdpi.com ECL biosensors leverage this property for the highly sensitive detection of a wide range of biological analytes. nih.gov
Luminol-based ECL systems are used to detect species like hydrogen peroxide, which is a byproduct of enzymatic reactions. nih.gov This allows for the quantification of various analytes. For instance, an ECL biosensor for glucose was developed by immobilizing glucose oxidase on an electrode; the enzyme produces hydrogen peroxide in the presence of glucose, which then reacts with luminol to generate a detectable ECL signal. nih.gov This sensor demonstrated a linear response to glucose from 1.0 x 10⁻⁶ to 1.0 x 10⁻⁴ mol L⁻¹ with a low detection limit of 8.0 x 10⁻⁸ mol L⁻¹. nih.gov
These biosensors have been applied in medical diagnostics for measuring reactive oxygen species (ROS) released from human neutrophils and for determining the antioxidant capacity of various substances. nih.gov Researchers have also developed water-soluble luminol derivatives, such as N-(4-aminobutyl)-N-ethylisoluminol (ABEI), to overcome the low solubility of luminol under physiological conditions, thereby enhancing the ECL signal for bioassays. mdpi.com
Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique used to dramatically increase the nuclear magnetic resonance (NMR) signal of molecules for Magnetic Resonance Imaging (MRI). This method allows for the real-time tracking of metabolic pathways and drug delivery in vivo. While SABRE has been successfully applied to various N-heterocyclic compounds, such as thienopyridazines and nicotinamide (B372718) derivatives, as well as metabolic probes like pyruvate, the use of this compound or its derivatives as SABRE-hyperpolarized imaging probes is not documented in the reviewed scientific literature. rsc.org The research in this area has focused on substrates that can reversibly bind to an iridium-based polarization transfer catalyst, a property that has been explored for other nitrogen-containing heterocycles but not yet, it appears, for the this compound scaffold.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) |
| VX-680 |
| Sorafenib |
| Erlotinib |
| 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) |
| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one |
| N-(4-aminobutyl)-N-ethylisoluminol (ABEI) |
| Pyruvate |
Future Research Directions and Emerging Opportunities
Development of Novel Aminophthalazine Scaffolds
The development of novel scaffolds based on 5-aminophthalazine is a key area of future research, aimed at expanding the chemical space for drug discovery and materials science. bham.ac.ukbiosolveit.de The core strategy involves the synthesis of new derivatives and hybrid molecules to enhance therapeutic efficacy and introduce novel functionalities.
One promising approach is the creation of hybrid compounds that combine the aminophthalazine moiety with other biologically active scaffolds. For instance, researchers have successfully synthesized novel phthalazine-aminophosphonate hybrids. ekb.egekb.eg This combination is anticipated to produce a synergistic effect, potentially leading to more potent antimicrobial agents. ekb.eg The rationale behind this is that α-aminophosphonates are known bioisosteres of amino acids and can act as antagonists to enzymes involved in amino acid metabolism. ekb.eg
Furthermore, the exploration of diverse substitution patterns on the aminophthalazine ring is a continuing effort. The synthesis of polyfunctionalized phthalazine (B143731) derivatives is being pursued to generate libraries of compounds with a wide range of structural and electronic properties. researchgate.net Recent synthetic strategies have focused on creating multi-substituted aminopyrazole derivatives, highlighting the potential for generating structurally diverse and potentially active molecules. tandfonline.com The goal is to produce novel compound libraries with three-dimensional structural diversity and favorable physicochemical properties for early-stage drug discovery. bham.ac.uk Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, have proven to be an effective method for synthesizing new aminophthalazinone derivatives with various amine and polyamine substituents. beilstein-journals.orgresearchgate.net
Elucidation of Complex Biological Pathways
A significant frontier in this compound research is the detailed elucidation of the complex biological pathways through which its derivatives exert their effects. nih.govmdpi.com Current investigations are moving beyond identifying primary targets to understanding the broader signaling cascades and molecular interactions.
Aminophthalazine derivatives have shown promise as inhibitors of prostaglandin (B15479496) E2 (PGE2) production, which is a key mediator in inflammation and is overexpressed in many cancers. researchgate.netnih.gov Future research will focus on pinpointing the specific enzymes within the PGE2 biosynthesis pathway that these compounds target, moving beyond the initial observation of reduced PGE2 levels. researchgate.net
Another critical area of investigation is the role of aminophthalazine derivatives in cancer therapy. Certain derivatives have been found to inhibit the interaction between Son of Sevenless isoform 1 (SOS1) and RAS-family proteins, which are crucial in controlling cell proliferation. nih.gov This makes them potential treatments for RAS mutant cancers. nih.gov Additionally, some aminophthalazine-based compounds have been shown to induce apoptosis in cancer cells and inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis. rsc.orgnih.gov Future studies will aim to unravel the precise apoptotic pathways triggered by these compounds and their downstream effects on tumor growth and metastasis.
Researchers are also exploring the potential of aminophthalazine derivatives as inhibitors of phosphodiesterases (PDEs), particularly PDE5. researchgate.netacs.org This has implications for treating conditions like chronic pain and neurodegenerative disorders. researchgate.netunistra.fr The ongoing development of selective PDE5 inhibitors based on the aminophthalazine scaffold underscores the need to understand their interactions within the complex network of cyclic nucleotide signaling. acs.org
Integration of Advanced Computational and Experimental Methodologies
The synergy between advanced computational and experimental methods is accelerating the discovery and optimization of this compound-based compounds. vu.edu.au This integrated approach allows for a more rational and efficient exploration of their chemical and biological properties.
Computational techniques such as large-scale structure-based virtual screening, molecular docking, and density functional theory (DFT) studies are being increasingly employed. researchgate.netpnas.org These methods help in identifying promising lead compounds and in understanding the structure-activity relationships (SAR) that govern their biological effects. nih.gov For example, computational models have been developed to predict the metabolic products of phthalazine derivatives by examining the energetics of reaction intermediates. pnas.org Such predictive models are invaluable for designing compounds with improved metabolic stability. A systematic Quantitative Structure-Activity Relationship (QSAR) study on inhibitors of the Hedgehog signaling pathway has also been conducted using various statistical modeling approaches. mdpi.com
On the experimental front, sophisticated analytical techniques are providing deeper insights into the behavior of aminophthalazine derivatives. Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique, has been used to enhance the nuclear magnetic resonance (NMR) signals of this compound. whiterose.ac.ukrsc.org This method allows for the study of these molecules at concentrations and in environments relevant to biological systems, and opens up possibilities for their use as hyperpolarized contrast agents in magnetic resonance imaging (MRI). whiterose.ac.ukrsc.org The combination of electrospray ionization mass spectrometry (ESI-MS) with computational methods is also being used to investigate the potential mechanisms of action for drug candidates. vu.edu.au
Exploration of New Catalytic Applications
The unique structural and electronic properties of the this compound scaffold are being harnessed in the development of novel catalysts. mdpi.com Research in this area is focused on creating efficient and selective catalytic systems for a variety of chemical transformations.
One area of exploration is the use of aminophthalazine derivatives as ligands in transition metal complexes. Diiron(III) complexes incorporating 1,4-di(2'-pyridyl)aminophthalazine have been shown to be effective catalysts for the oxidation of alcohols and sulfides using hydrogen peroxide as an oxidant. researchgate.net These studies have indicated the involvement of an electrophilic metal-based oxidant. researchgate.net The design of the ligand is crucial, as it influences the stability and reactivity of the metal center. mdpi.com
Furthermore, iridium complexes containing phthalazine ligands are being investigated for their catalytic role in the transfer of magnetization from para-hydrogen, a phenomenon utilized in SABRE. rsc.org The study of these complexes helps in understanding the fundamental aspects of catalysis and in designing more efficient hyperpolarization catalysts. rsc.org Palladium-catalyzed reactions have also been instrumental in the synthesis of aminophthalazinone derivatives, demonstrating the interplay between the aminophthalazine core and catalytic processes. beilstein-journals.orgresearchgate.net Future work will likely involve the development of novel pincer-type ligands based on the aminophthalazine framework for a broader range of catalytic applications, including sustainable chemical synthesis. mdpi.com
Q & A
Basic: What are the established synthetic routes and characterization protocols for 5-Aminophthalazine?
Methodological Answer:
this compound synthesis typically involves catalytic hydrogenation of nitro-substituted phthalazines or nucleophilic substitution of halogenated precursors. Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol-water mixtures .
- Characterization :
- Reproducibility : Detailed protocols must include solvent ratios, reaction temperatures, and catalyst loadings. For known compounds, cite prior literature; for novel derivatives, provide full spectral data in supplementary materials .
Advanced: How does this compound enhance Signal Amplification By Reversible Exchange (SABRE) in hyperpolarized MRI, and what experimental variables influence its efficacy?
Methodological Answer:
this compound acts as a substrate in iridium-based SABRE complexes, achieving up to 500-fold signal enhancement in ethanol-d6 solvent systems . Key variables include:
- Solvent Optimization : Ethanol-water mixtures (e.g., 9:1 v/v) improve biocompatibility and polarization transfer efficiency compared to methanol.
- Concentration Ratios : Excess ligand (e.g., 60 mM pyridazine) stabilizes the iridium complex, while substrate concentrations (13.2 mM phthalazine) balance binding kinetics.
- Temperature Control : Polarization is performed at 298 K with rapid transfer to low-field conditions (0.5–1 T) for signal detection.
Data Interpretation : Compare enhancements using normalized integrals in H NMR spectra. Address contradictions in solvent performance by testing dielectric constants and hydrogen-bonding capacities .
Advanced: How can researchers resolve contradictions in pharmacological data for this compound derivatives (e.g., antifungal activity vs. cytotoxicity)?
Methodological Answer:
Contradictions often arise from assay design or compound stability. Mitigation strategies include:
- Dose-Response Curves : Test IC50 values across 5–6 logarithmic concentrations (e.g., 0.1–100 µM) with triplicate measurements.
- Control Groups : Use positive (e.g., amphotericin B for antifungals) and negative (solvent-only) controls to isolate compound-specific effects.
- Stability Testing : Monitor compound degradation in assay media (e.g., PBS, RPMI) via HPLC at 0, 24, and 48 hours .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare means. Report p-values and confidence intervals to contextualize variability .
Basic: What are the best practices for conducting a literature review on this compound’s physicochemical properties?
Methodological Answer:
- Keyword Strategy : Combine terms like "this compound," "heterocyclic amine synthesis," and "SABRE MRI" with Boolean operators (AND/OR) in PubMed, SciFinder, and Web of Science .
- Reference Management : Use Zotero or EndNote to organize findings. Tag entries by themes (e.g., "synthesis," "applications") for rapid retrieval .
Advanced: What strategies optimize remote-ring functionalization of this compound for targeted drug delivery?
Methodological Answer:
Functionalization at the remote ring (non-coordinated positions) preserves SABRE activity while enabling bioconjugation:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during Suzuki-Miyaura coupling or click chemistry.
- Linker Design : Incorporate PEG spacers (e.g., PEG4) to reduce steric hindrance in iridium complexes.
- Validation :
Advanced: How do computational models predict this compound’s binding affinity in iridium complexes, and how can these models be validated experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
